

analytical methods for 1-Nitrosopiperidin-2-one detection

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Compound of Interest

Compound Name: 1-Nitrosopiperidin-2-one

CAS No.: 50550-65-7

Cat. No.: B3352708

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Application Note: High-Sensitivity Quantification of **1-Nitrosopiperidin-2-one** (NDSRI) in Pharmaceutical Matrices

Executive Summary

The detection of **1-Nitrosopiperidin-2-one** (also known as N-nitroso-2-piperidinone or N-nitroso- δ -valerolactam) has become a critical compliance requirement for drug products containing piperidinone moieties. Classified as a Nitrosamine Drug Substance Related Impurity (NDSRI), this compound presents unique analytical challenges due to its polarity and potential for in-source fragmentation.

This guide provides a rigorous, self-validating protocol for the detection of **1-Nitrosopiperidin-2-one** at trace levels (ng/mL), aligned with USP <1469> and FDA/EMA control strategies. It prioritizes LC-MS/MS (Triple Quadrupole) using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), emphasizing the mitigation of false negatives caused by thermal instability.

Strategic Framework & Regulatory Context

The "Cohort of Concern" & CPCA

Under the Carcinogenic Potency Categorization Approach (CPCA), **1-Nitrosopiperidin-2-one** is evaluated based on its

-hydrogen count and activating/deactivating features. Unlike simple dialkyl nitrosamines (e.g., NDMA), the lactam carbonyl group at position 2 deactivates the

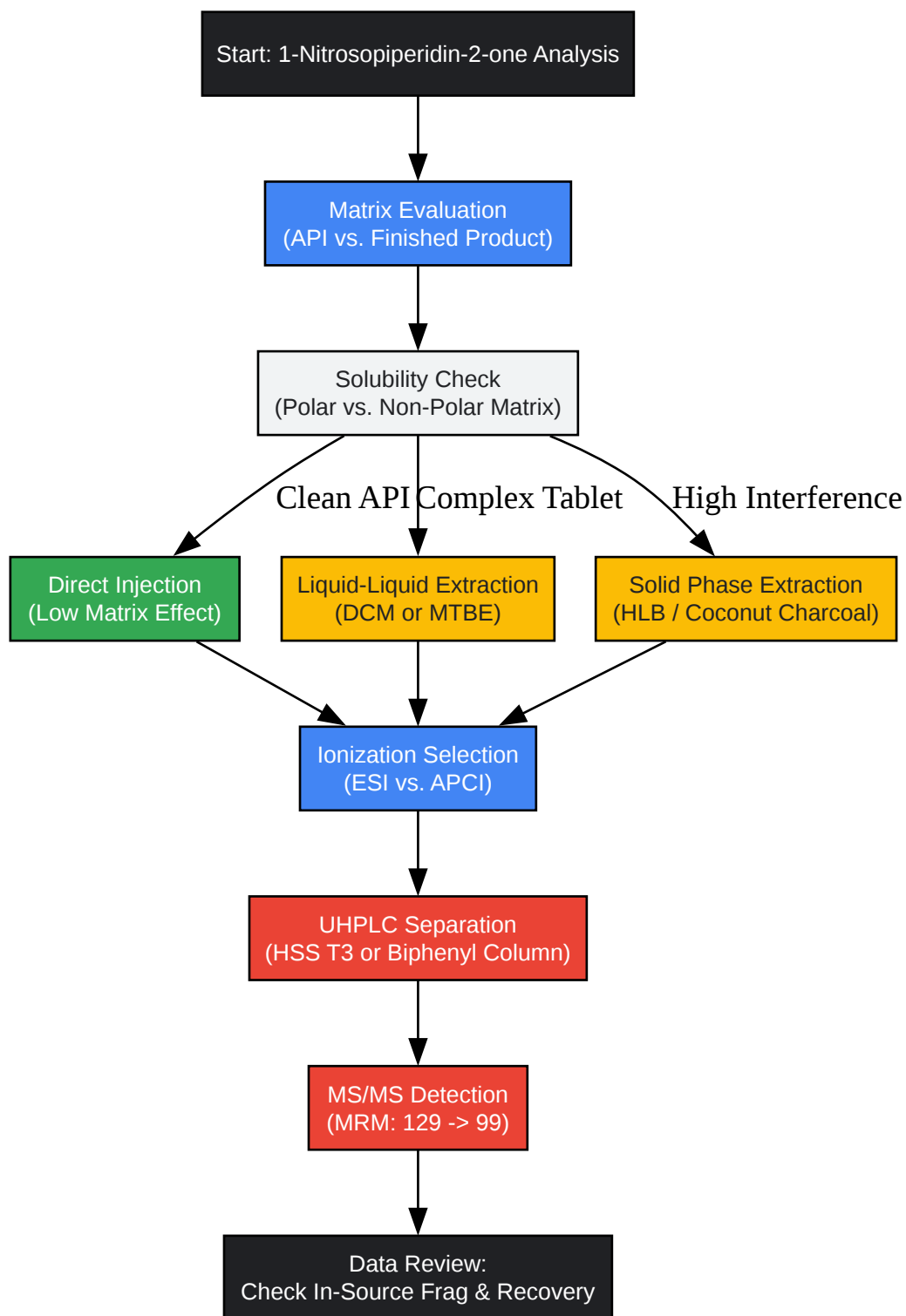
-carbons, potentially lowering its carcinogenic potency score compared to N-nitrosopiperidine (NPIP). However, regulatory limits often default to 18 ng/day or 96 ng/day absent compound-specific toxicology data.

Chemical Profile

- Analyte: **1-Nitrosopiperidin-2-one**
- CAS: 23326-33-2
- MW: 128.13 g/mol
- Precursor Ion
: 129.14
- Solubility: Highly soluble in water and polar organic solvents (MeOH, ACN).
- Critical Risk: In-Source Fragmentation. The N-NO bond is labile. Excessive ionization energy can cleave the NO group (-30 Da) before the quadrupole, reducing sensitivity.

Analytical Workflow Visualization

The following diagram outlines the decision logic for method selection, ensuring the chosen path matches the matrix complexity.



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Figure 1: Decision tree for selecting sample preparation and ionization modes based on drug matrix complexity.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Direct injection often leads to ion suppression for trace impurities. LLE with Dichloromethane (DCM) is preferred for extracting nitrosamines while leaving polar excipients behind.

Reagents:

- LC-MS Grade Methanol (MeOH) & Water.[1]
- Dichloromethane (DCM) (Stabilized).
- Formic Acid (FA).
- Internal Standard (IS): **1-Nitrosopiperidin-2-one-d4** (if unavailable, use NDMA-d6 or N-Nitrosopiperidine-d10 as a surrogate).

Step-by-Step Procedure:

- Stock Preparation: Dissolve 10 mg of Reference Standard in 10 mL MeOH (1 mg/mL). Dilute to working range (1–100 ng/mL).
- Sample Weighing: Weigh accurately powdered drug product equivalent to maximum daily dose (or 100 mg API) into a 15 mL centrifuge tube.
- Dissolution: Add 2.0 mL of Water:MeOH (90:10 v/v). Vortex for 5 mins until fully dispersed.
- Extraction: Add 5.0 mL of Dichloromethane.
- Agitation: Shake mechanically for 10 mins. Centrifuge at 4000 rpm for 10 mins at 5°C.
- Phase Separation: Collect the bottom organic layer (DCM) into a clean glass tube.
- Concentration: Evaporate DCM to dryness under a gentle stream of Nitrogen at ambient temperature (Do not heat >30°C to prevent analyte degradation).

- Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (90:10). Vortex and filter through 0.2 μ m PTFE filter into an amber LC vial.

Protocol B: LC-MS/MS Instrumentation & Parameters

Rationale: The HSS T3 column is selected for its superior retention of polar compounds compared to standard C18. APCI is recommended if matrix effects in ESI are >20%.

Chromatographic Conditions (UHPLC):

Parameter	Setting
Column	Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 μ m) or equiv.
Column Temp	40°C
Flow Rate	0.3 mL/min
Injection Vol	5 – 10 μ L
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol

Gradient Program:

- 0.0 min: 5% B (Hold for 1.0 min to elute salts)
- 5.0 min: Ramp to 95% B
- 7.0 min: Hold at 95% B (Wash)
- 7.1 min: Return to 5% B
- 10.0 min: Re-equilibrate

Mass Spectrometry Parameters (QqQ):

Parameter	Setting	Notes
Ionization	APCI+ (Preferred) or ESI+	APCI reduces ion suppression.
Source Temp	350°C (APCI) / 150°C (ESI)	Critical: Keep ESI temp low to prevent in-source NO loss.
Capillary Voltage	3.0 kV	
Collision Gas	Argon	

MRM Transitions (Precursor: 129.1 Da):

Transition ()	Type	Collision Energy (eV)	Mechanism
129.1 99.1	Quantifier	10 - 15	Loss of NO (-30 Da). Characteristic of nitrosamines.
129.1 71.1	Qualifier	20 - 25	Ring cleavage / Loss of CO + NO.
129.1 55.1	Qualifier	30	Further fragmentation of piperidine ring.

Note: The transition 129 → 99 is specific but common to N-nitroso compounds. Ensure chromatographic separation from other potential isobaric impurities.

Critical Control Points & Troubleshooting

In-Source Fragmentation (The "Ghost" Loss)

A common failure mode in NDSRI analysis is the thermal degradation of the N-N=O bond in the ion source.

- Symptom: Low sensitivity for parent ion (129), high background noise at

99.

- Fix: Perform a "Source Temperature Ramp" study. Inject a standard at temperatures from 100°C to 400°C. Select the temperature yielding the highest signal-to-noise ratio for the precursor (129), not just the fragment.

Diverter Valve Strategy

To maintain instrument cleanliness:

- 0.0 - 1.5 min: Divert to Waste (Salts/Polar excipients).
- 1.5 - 6.0 min: Divert to MS (Analyte elution window).
- 6.0 - 10.0 min: Divert to Waste (Wash).

Linearity & LOQ

- Target LOQ: 0.5 ng/mL (equivalent to ~0.03 ppm in drug substance).
- Linearity:
over range 1.0 – 100 ng/mL.
- Accuracy: Recovery 80–120% at LOQ level.

References

- US Food and Drug Administration (FDA). (2024).[2][3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [[Link](#)]
- European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products: Appendix 1 to the Q&A – Acceptable intakes established for N-nitrosamines. Retrieved from [[Link](#)]

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated according to ICH Q2(R1) or Q2(R2) guidelines before use in GMP environments.

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